

Burow's Solution: A Comparative Analysis of its Antifungal Activity Against *Candida albicans*

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Compound of Interest

Compound Name: *Otic Domeboro*

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This guide provides a comprehensive comparison of the antifungal activity of Burow's solution (aluminum acetate) against *Candida albicans*, a prevalent fungal pathogen. The following sections detail its efficacy in relation to established antifungal agents, outline the experimental protocols for evaluation, and explore the potential mechanisms of action.

Comparative Antifungal Efficacy

Burow's solution has demonstrated notable antifungal properties against *Candida albicans*. While comprehensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) directly comparable to standardized antifungal drugs are not widely available in the reviewed literature, existing studies provide strong evidence of its inhibitory effects.

One study on a modified Burow's solution reported the complete inactivation of *Candida albicans* within two minutes of exposure.^[1] Research on alum (aluminum potassium sulfate), a related aluminum salt, provides further insight into the potential efficacy of aluminum compounds. A study using a modified E-test method determined the MIC of alum against *C. albicans* to be 0.13 mg/mL.

For a comprehensive comparison, the following table summarizes the MIC values of conventional antifungal agents against *Candida albicans*, as established by the Clinical and Laboratory Standards Institute (CLSI) guidelines. This provides a benchmark against which the activity of Burow's solution can be considered.

Antifungal Agent	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Burow's Solution (Alum as proxy)	Not widely established	0.13 mg/mL*	Not widely established
Amphotericin B	0.016 - >16	0.5	1
Fluconazole	0.25 - 64	0.5	4
Itraconazole	0.016 - 16	0.063	1
Voriconazole	0.016 - 8	0.015	0.06
Caspofungin	0.016 - 4	0.125	0.25

Note: This value is for alum (aluminum potassium sulfate) and serves as an estimate for aluminum-based solutions. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The validation of antifungal activity typically involves standardized methods to ensure reproducibility and comparability of results. The following are detailed methodologies relevant to the assessment of Burow's solution against *Candida albicans*.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a reference method for yeasts.

- Inoculum Preparation:** *Candida albicans* isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). This suspension is further diluted in RPMI-1640 medium to a final concentration of $0.5-2.5 \times 10^3$ CFU/mL.
- Preparation of Burow's Solution Dilutions:** A series of twofold dilutions of Burow's solution are prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.

- **Inoculation and Incubation:** Each well containing the diluted Burow's solution is inoculated with the prepared *C. albicans* suspension. A growth control well (containing only the inoculum and medium) and a sterility control well (containing only medium) are included. The plate is incubated at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of Burow's solution that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.

Disk Diffusion Method for Zone of Inhibition Assessment

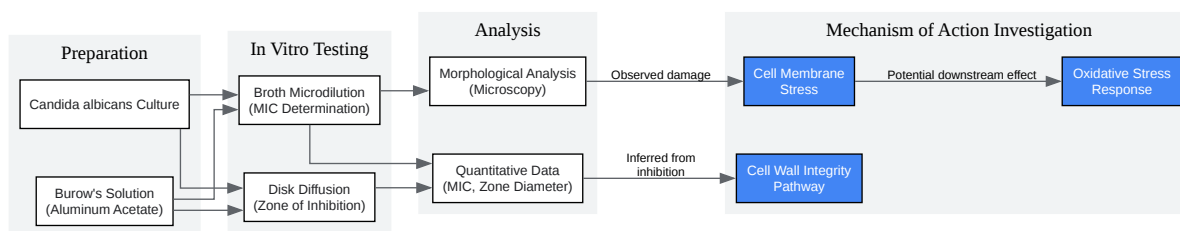
This method provides a qualitative or semi-quantitative measure of antifungal activity.

- **Inoculum Preparation:** A standardized inoculum of *C. albicans* is prepared as described for the broth microdilution method.
- **Plate Inoculation:** A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.
- **Disk Application:** Sterile paper disks are impregnated with a known concentration of Burow's solution and placed on the surface of the inoculated agar.
- **Incubation:** The plate is incubated at 35°C for 24-48 hours.
- **Zone of Inhibition Measurement:** The diameter of the clear zone around the disk where no fungal growth occurs is measured in millimeters.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which Burow's solution exerts its antifungal effect on *Candida albicans* are not yet fully elucidated. However, the astringent nature of aluminum acetate is known to cause protein precipitation, which likely disrupts the fungal cell surface and membrane integrity. The acidic pH of the solution also contributes to an unfavorable environment for fungal growth.

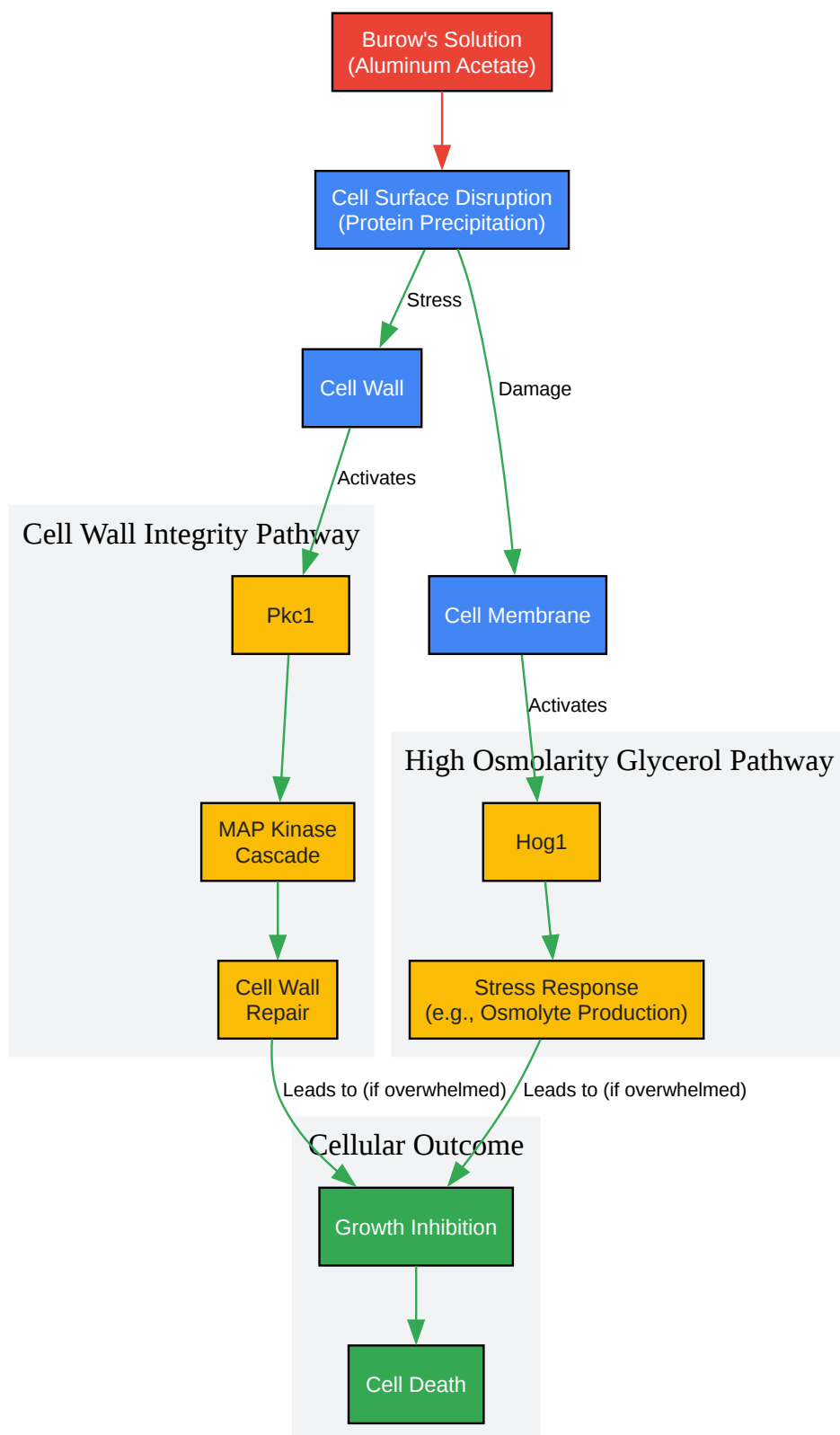
While specific signaling pathways in *C. albicans* targeted by aluminum acetate have not been definitively identified, it is hypothesized that its action may involve disruption of key cellular processes. The diagram below illustrates a generalized workflow for investigating the antifungal activity of a compound like Burow's solution and potential points of interaction with fungal signaling pathways.



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Experimental workflow for assessing antifungal activity.

The astringent action of aluminum acetate likely induces cell wall and membrane stress in *Candida albicans*. This could potentially trigger several signaling cascades, such as the cell wall integrity (CWI) pathway, which is crucial for the fungal response to cell surface damage. Key components of this pathway include protein kinase C (Pkc1) and a downstream mitogen-activated protein (MAP) kinase cascade. Disruption of the cell membrane could also lead to osmotic stress and the generation of reactive oxygen species (ROS), activating stress response pathways like the high osmolarity glycerol (HOG) pathway.



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Hypothesized signaling pathways affected by Burow's solution.

Further research, including transcriptomic and proteomic analyses of *Candida albicans* treated with Burow's solution, is necessary to precisely identify the affected signaling pathways and downstream effector molecules. This will provide a more complete understanding of its antifungal mechanism and potential for therapeutic development.

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References

- 1. Metal ions may suppress or enhance cellular differentiation in *Candida albicans* and *Candida tropicalis* biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
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